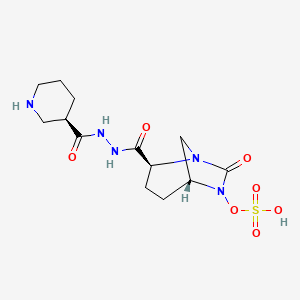
Zidebactam
Overview
Description
Zidebactam is a novel non-β-lactam bicyclo-acyl hydrazide antibiotic developed by Wockhardt. It is known for its dual mechanism of action, which includes binding to penicillin-binding protein 2 and inhibiting β-lactamase enzymes. This compound is particularly effective against Gram-negative bacteria, making it a promising candidate for treating resistant infections .
Scientific Research Applications
Zidebactam has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying β-lactamase inhibition and penicillin-binding protein interactions.
Biology: this compound is employed in microbiological studies to understand its effects on Gram-negative bacteria.
Medicine: It is under clinical development for treating complicated urinary tract infections and other resistant infections.
Industry: This compound is used in the pharmaceutical industry for developing new antibiotic formulations
Mechanism of Action
Zidebactam exerts its effects through a dual mechanism of action:
Binding to Penicillin-Binding Protein 2: This inhibits bacterial cell wall synthesis, leading to cell death.
Inhibition of β-Lactamase Enzymes: This prevents the degradation of β-lactam antibiotics, enhancing their efficacy
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Zidebactam exhibits a dual mechanism of action involving selective and high-affinity binding to Gram-negative penicillin-binding protein 2 (PBP2) and β-lactamase inhibition . It is known to inhibit class A, C, and D β-lactamases . The compound is covalently attached to S294, and active residues of PBP interact with diacylhydrazide .
Cellular Effects
This compound, in combination with cefepime, has shown potent in vitro activity against various clinically relevant β-lactamases, including ESBLs, KPCs, AmpC, and MBLs for which limited treatment options are currently available . It has been found to be generally active against MBL-producing Enterobacterales and Pseudomonas aeruginosa, both in vitro and in animal studies .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PBP2 and β-lactamase inhibition . This dual mechanism enhances the bactericidal activity of β-lactams against a broad spectrum of Gram-negative pathogens expressing diverse carbapenem-impacting resistance mechanisms .
Temporal Effects in Laboratory Settings
In single ascending dose cohorts, the exposure of this compound increased in a dose-proportional manner, and more than 80% of the administered dose of this compound was excreted as unchanged drug within 0 to 6 hours post dose .
Dosage Effects in Animal Models
In animal models, this compound, in combination with cefepime, has shown potent activities against Enterobacteriaceae and Pseudomonas aeruginosa producing various clinically relevant β-lactamases
Metabolic Pathways
It is known that this compound inhibits β-lactamases, which are enzymes that break down β-lactam antibiotics, thereby preventing the bacteria from developing resistance to these antibiotics .
Transport and Distribution
It is known that this compound is administered intravenously , suggesting that it is distributed throughout the body via the bloodstream.
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with penicillin-binding proteins and β-lactamases, which are typically located in the periplasmic space of Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zidebactam involves a convergent strategy that includes the coupling of the sodium salt of diazabicyclooctane carboxylic acid with Boc-®-(-)-ethyl nipecotate hydrazide. The process involves several chemical transformations, including stereoselective synthesis and chiral resolution. The empirical formula of this compound is C13H21N5O7S.2H2O .
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The process ensures the production of chirally pure this compound with high yield and purity. The stable sodium salt form of the compound is prepared to enhance its stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
Zidebactam undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. It is particularly sensitive to acidic, basic, and oxidative conditions, leading to the formation of degradation products .
Common Reagents and Conditions
Hydrolysis: this compound is subjected to hydrolytic conditions using water or aqueous solutions.
Oxidation: Oxidative conditions involve the use of oxidizing agents such as hydrogen peroxide.
Substitution: Substitution reactions may involve reagents like benzyl hydroxylamine hydrochloride.
Major Products Formed
The major products formed from these reactions include various degradation products and impurities, which are identified and quantified using advanced chromatographic techniques .
Comparison with Similar Compounds
Similar Compounds
- Avibactam
- Relebactam
- Vaborbactam
- Nacubactam
- ETX2514
Comparison
Zidebactam is unique due to its dual mechanism of action, which includes both penicillin-binding protein 2 binding and β-lactamase inhibition. This makes it more effective against a broader range of Gram-negative bacteria compared to other β-lactamase inhibitors .
This compound’s combination with cefepime (WCK 5222) is particularly noteworthy as it enhances the potency of cefepime against resistant bacterial strains .
Properties
IUPAC Name |
[(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O7S/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24)/t8-,9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZPXRQPDCXTIO-BBBLOLIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1436861-97-0 | |
| Record name | Zidebactam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436861970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zidebactam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13090 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZIDEBACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPM97423DB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


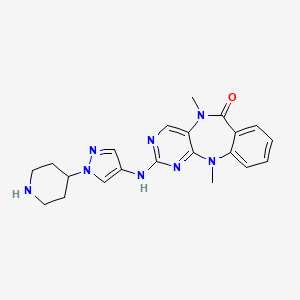

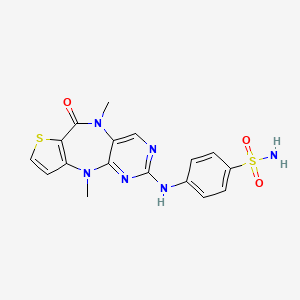
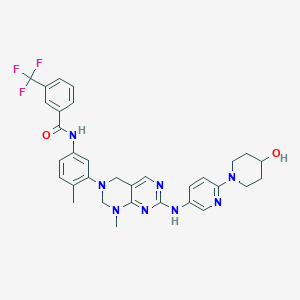


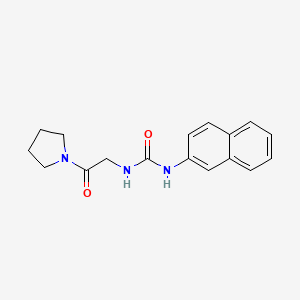

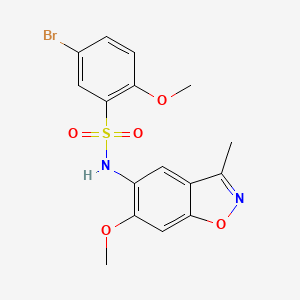
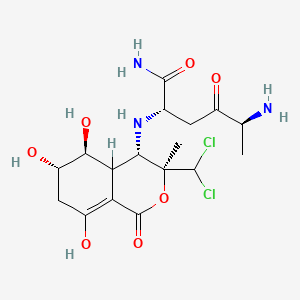
![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)
![4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B611876.png)
